molecular formula C8H4FNO4 B572538 6-Fluoro-4-nitroisobenzofuran-1(3H)-one CAS No. 1207453-90-4

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Cat. No. B572538
M. Wt: 197.121
InChI Key: JBLFHMWQMPVDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-4-nitroisobenzofuran-1(3H)-one” is a chemical compound that falls under the category of Organic Intermediates and Pharmaceutical Intermediates . It is often used in Pharma, Industry, Agricultural, and chemical research .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Fluoro-4-nitroisobenzofuran-1(3H)-one” are not available, it is used in various fields including Pharma, Industry, Agricultural, and chemical research .


Physical And Chemical Properties Analysis

The boiling point of “6-Fluoro-4-nitroisobenzofuran-1(3H)-one” is 414.93 °C at 760 mmHg, and it has a refractive index of 1.606 . Its flash point is 204.742 °C .

Scientific Research Applications

  • Photophysical and Theoretical Study : A study investigated the interaction of a nitrobenzoxadiazole derivative with metal ions, demonstrating its potential in understanding the molecular origin of fluorophore–metal interactions, which could be relevant to the study of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (Das, Patra, Jose, & Sarkar, 2012).

  • Antifungal Activity : A paper highlighted the synthesis and antifungal activity of novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which shows the potential of such compounds, including 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, in antifungal applications (Xu et al., 2007).

  • Antitumor Evaluation : The synthesis and antitumor evaluation of derivatives of 6-amino-2-phenylbenzothiazoles, which include similar compounds, provide insights into their potential application in cancer research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

  • Solid-Phase Synthesis Approach : A study described a solid-phase approach to synthesizing fluorobenzimidazoles and fluoro-2-hydroxyquinoxalines, which might be related to the synthesis methods of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (Ji, Pan, & Wei, 2004).

  • Inhibitor of Multidrug-Resistant Bacteria : Another compound, 4-nitroisobenzofuran-1(3H)-one, was identified as an exclusive S. aureus inhibitor, which suggests that similar compounds like 6-Fluoro-4-nitroisobenzofuran-1(3H)-one may have applications in combatting antimicrobial resistance (Rawat et al., 2022).

properties

IUPAC Name

6-fluoro-4-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLFHMWQMPVDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727007
Record name 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

CAS RN

1207453-90-4
Record name 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), NBS (27.8 g, 156.6 mmol) and BPO (3.13 g, 13.1 mmol) in CCl4 (400 mL) was heated to reflux overnight. TLC (petroleum ether/EtOAc=15:1) showed the starting material was consumed completely. Water (200 mL) was added and CCl4 was removed under reduced pressure. The residue was extracted with DCM (200 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, concentrated to give crude methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate (36 g, yield 94%) as a brown oil. A mixture of methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate (36 g, 123 mmol) in 1,4-dioxane (250 mL) and water (62.5 mL) was heated to reflux for 4 days. TLC (petroleum ether/EtOAc=15:1) showed the starting material was consumed completely. Dioxane was removed under reduced pressure. The residue was extracted with EtOAc (300 mL×4). The combined organic layers were washed with brine, dried over Na2SO4, concentrated to give crude product. The crude product was purified by gel chromatography (petroleum ether to petroleum ether/EtOAc=5:1) to give 6-fluoro-4-nitroisobenzofuran-1(3H)-one (19.2 g, yield 79%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H); LC-MS (ESI) m/z: 198(M+1)+.
Name
methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
4
Citations
B Wang, D Chu, Y Feng, Y Shen… - Journal of Medicinal …, 2016 - ACS Publications
We discovered and developed a novel series of tetrahydropyridophthlazinones as poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors. Lead optimization led to the identification of (…
Number of citations: 145 pubs.acs.org
GD Bowden, S Stotz, J Kinzler, C Geibel… - Journal of Medicinal …, 2021 - ACS Publications
Given the clinical potential of poly(ADP-ribose) polymerases (PARP) imaging for the detection and stratification of various cancers, the development of novel PARP imaging probes with …
Number of citations: 14 pubs.acs.org
X Liang, P Wu, Q Yang, Y Xie, C He, L Yin, Z Yin… - European Journal of …, 2021 - Elsevier
A high incidence of cancer has given rise to the development of more anti-tumor drugs. From 2015 to 2020, fifty-six new small-molecule anticancer drugs, divided into ten categories …
Number of citations: 30 www.sciencedirect.com
V Palve, CE Knezevic, DS Bejan, Y Luo, X Li… - Cell Chemical …, 2022 - cell.com
PARP inhibitors (PARPis) display single-agent anticancer activity in small cell lung cancer (SCLC) and other neuroendocrine tumors independent of BRCA1/2 mutations. Here, we …
Number of citations: 16 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.